molecular formula C15H17N5OS B13867982 4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide

4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide

Cat. No.: B13867982
M. Wt: 315.4 g/mol
InChI Key: BGGSICXOTGWBQN-UHFFFAOYSA-N
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Description

4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.

    Introduction of the cyclopropylamino group: This step may involve nucleophilic substitution reactions where a cyclopropylamine is introduced to the pyrimidine core.

    Attachment of the 4-methylsulfanylanilino group: This can be done through coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, using appropriate aniline derivatives.

    Formation of the carboxamide group: This step may involve amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the 4-methylsulfanylanilino group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide would depend on its specific biological target. It may involve:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclopropylamino)-2-(4-methoxyanilino)pyrimidine-5-carboxamide
  • 4-(cyclopropylamino)-2-(4-chloroanilino)pyrimidine-5-carboxamide
  • 4-(cyclopropylamino)-2-(4-fluoroanilino)pyrimidine-5-carboxamide

Uniqueness

4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide is unique due to the presence of the 4-methylsulfanylanilino group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

4-(cyclopropylamino)-2-(4-methylsulfanylanilino)pyrimidine-5-carboxamide

InChI

InChI=1S/C15H17N5OS/c1-22-11-6-4-10(5-7-11)19-15-17-8-12(13(16)21)14(20-15)18-9-2-3-9/h4-9H,2-3H2,1H3,(H2,16,21)(H2,17,18,19,20)

InChI Key

BGGSICXOTGWBQN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(=O)N

Origin of Product

United States

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